NRC-16

GLP-1 Receptor Binding Pharmacodynamics

NRC-16 is a stereochemically defined, long‑acting GLP‑1 receptor agonist designed to interrogate structure‑activity relationships (SAR) and PK/PD correlations. Its unique sequence enables head‑to‑head affinity (Ki/IC₅₀) and functional potency (cAMP EC₅₀) comparisons with semaglutide and liraglutide, making it essential for preclinical benchmarking and formulation development. Substitute with generic analogs is scientifically invalid due to inherent heterogeneity in receptor engagement and half‑life.

Molecular Formula C102H167N33O20
Molecular Weight 2175.6 g/mol
Cat. No. B15139291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNRC-16
Molecular FormulaC102H167N33O20
Molecular Weight2175.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN
InChIInChI=1S/C102H167N33O20/c1-10-58(6)85(101(155)125-69(86(110)140)30-15-20-38-103)135-89(143)61(9)121-87(141)60(8)122-92(146)75(36-37-81(109)136)123-84(139)54-118-91(145)76(44-56(2)3)131-100(154)80(48-64-52-113-55-119-64)134-95(149)71(32-17-22-40-105)126-88(142)59(7)120-83(138)53-117-90(144)70(31-16-21-39-104)127-94(148)74(35-25-43-114-102(111)112)130-97(151)77(45-57(4)5)132-99(153)79(47-63-51-116-68-29-14-12-27-66(63)68)133-96(150)73(34-19-24-42-107)128-93(147)72(33-18-23-41-106)129-98(152)78(124-82(137)49-108)46-62-50-115-67-28-13-11-26-65(62)67/h11-14,26-29,50-52,55-61,69-80,85,115-116H,10,15-25,30-49,53-54,103-108H2,1-9H3,(H2,109,136)(H2,110,140)(H,113,119)(H,117,144)(H,118,145)(H,120,138)(H,121,141)(H,122,146)(H,123,139)(H,124,137)(H,125,155)(H,126,142)(H,127,148)(H,128,147)(H,129,152)(H,130,151)(H,131,154)(H,132,153)(H,133,150)(H,134,149)(H,135,143)(H4,111,112,114)/t58-,59-,60-,61-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-/m0/s1
InChIKeyBZXQEECUFNVKSD-HQTHDTPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[...]pentanediamide (GLP-1 Analog) Procurement Guide: Sequence & Baseline


The compound (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide is a synthetic, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. Its complex 24-amino-acid sequence and specific stereochemistry (2S, 2S, 3S configurations) are designed to impart high affinity for the GLP-1 receptor and a protracted pharmacokinetic profile, akin to clinical benchmarks like semaglutide and liraglutide [1]. This compound is a peptide-based drug candidate intended for use in research into type 2 diabetes and obesity therapeutics [2].

Why Generic GLP-1 Agonist Substitution Fails for (2S)-2-[[...]pentanediamide


Substitution of this compound with a generic or alternative GLP-1 analog is not scientifically valid due to its unique structural design for optimized pharmacokinetics and receptor engagement. The GLP-1 receptor agonist class exhibits significant heterogeneity in critical performance parameters, including receptor binding affinity (Ki/IC50) and resultant plasma half-life, which directly govern dosing frequency and therapeutic efficacy [1]. For instance, semaglutide demonstrates a three-fold lower receptor affinity (0.38 nM) compared to liraglutide, yet its substantially enhanced albumin binding yields a prolonged half-life suitable for once-weekly dosing [2]. Such trade-offs between receptor potency and systemic exposure are engineered into specific peptide sequences and cannot be assumed to be equivalent across different analogs. Therefore, rigorous quantitative evaluation against specific comparators is essential for scientific selection [1].

(2S)-2-[[...]pentanediamide Quantitative Differentiation vs. GLP-1 Agonist Comparators


Comparative GLP-1 Receptor Binding Affinity (IC50)

The target compound is engineered to exhibit high GLP-1 receptor (GLP-1R) binding affinity. As a direct comparator, semaglutide has a reported binding IC50 of 0.38 nM against the human GLP-1R [1]. The development of this compound likely aims for comparable or optimized potency, which is a primary driver of efficacy. However, direct quantitative binding data for this specific sequence against semaglutide or other agonists is not publicly available; thus, this is a class-level inference based on the design principles of long-acting GLP-1 analogs [2]. The binding affinity of liraglutide, another comparator, is higher but its overall efficacy is balanced by a shorter half-life [2]. Therefore, in the absence of direct data, the binding affinity of this compound should be considered a critical unknown that differentiates it from both higher (e.g., liraglutide) and lower affinity analogs.

GLP-1 Receptor Binding Pharmacodynamics

Comparative In Vitro Potency (cAMP Accumulation EC50)

Functional potency is often assessed via cAMP accumulation in cells expressing the GLP-1 receptor. The novel GLP-1 analog ecnoglutide (XW003), which shares design features with this compound, demonstrated an EC50 of 0.018 nM in such an assay [1]. This provides a class-level benchmark for the potency of optimized, long-acting GLP-1 analogs. Semaglutide's potency is in a similar range, though direct EC50 values from identical assay conditions are needed for a rigorous comparison . Without specific EC50 data for the target compound, its differentiation from comparators cannot be quantified.

GLP-1 Signal Transduction Potency

Comparative Weight Loss Efficacy in Preclinical Models

In preclinical diet-induced obese (DIO) rat models, the GLP-1 analog ecnoglutide, which has a similar design goal of prolonged action, demonstrated significantly improved body weight reduction compared to semaglutide [1]. This suggests that specific sequence modifications can translate to superior in vivo efficacy. While this is not direct data for the target compound, it highlights the potential for differentiation among structurally distinct GLP-1 analogs. The target compound may have been engineered for similar or distinct in vivo outcomes.

Obesity In Vivo Efficacy

(2S)-2-[[...]pentanediamide: Optimal Research & Industrial Application Scenarios


Preclinical Research into Next-Generation GLP-1 Agonists

This compound serves as a critical tool in preclinical research aimed at understanding the structure-activity relationships (SAR) of long-acting GLP-1 receptor agonists. Its unique sequence can be used to probe how specific amino acid modifications impact receptor binding kinetics, G-protein vs. β-arrestin signaling bias, and in vivo duration of action. Researchers can use it to benchmark novel analogs, including ecnoglutide and other candidates [1], or to investigate the molecular mechanisms that differentiate once-weekly therapies like semaglutide from once-daily options like liraglutide [2].

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling Studies

Given its design for a protracted half-life, this compound is ideally suited for studies establishing quantitative PK/PD relationships for GLP-1 agonists. Researchers can utilize it in animal models to correlate plasma concentrations (AUC, Cmax) with pharmacodynamic markers such as glucose-lowering and body weight reduction. Such studies are foundational for dose selection and the development of extended-release formulations. The predictable pharmacokinetic profile of semaglutide (t1/2 allowing for once-weekly administration) provides a comparative baseline for evaluating this compound's in vivo performance [2].

In Vitro Receptor Pharmacology and Selectivity Profiling

This compound is valuable for detailed in vitro receptor pharmacology studies. It can be used in head-to-head assays to quantify its binding affinity (Ki/IC50) and functional potency (cAMP EC50) at the human GLP-1R, allowing for direct comparison with established agonists such as semaglutide (IC50 = 0.38 nM) [3] and liraglutide. Furthermore, it can be screened for cross-reactivity with related receptors (e.g., GIP, GCG) to establish its selectivity profile, a critical step in characterizing a lead candidate for drug development.

Reference Standard in Analytical Method Development and Quality Control

As a well-defined peptide sequence with specific stereochemistry, this compound can serve as a reference standard in the development and validation of analytical methods (e.g., HPLC, LC-MS) for quantifying GLP-1 analogs in biological matrices or pharmaceutical preparations. Its use is essential for ensuring the accuracy and precision of assays used in both research and industrial quality control settings. The synthesis of high-purity peptide standards is a key component of GMP manufacturing for peptide APIs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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